1-Iodo-4-isopropylbenzene

説明

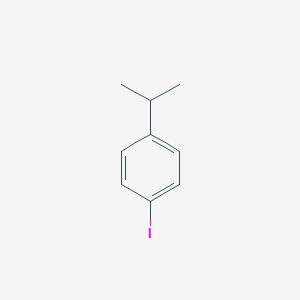

1-Iodo-4-isopropylbenzene (CAS: 17356-09-1), also known as p-iodocumene or 4-iodoisopropylbenzene, is an aromatic iodinated compound with the molecular formula C₉H₁₁I and a molecular weight of 246.091 g/mol. Its structure features an iodine atom and an isopropyl group (-CH(CH₃)₂) in the para positions on a benzene ring, as depicted by the SMILES notation: CC(C)C₁=CC=C(C=C₁)I .

This compound is a white solid under standard conditions and is frequently utilized as an arylating agent in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira couplings and C–H arylations . For instance, in palladium-catalyzed reactions, it has been employed to synthesize alkynylated derivatives with moderate yields (37–68%), depending on the substrate and conditions . Its commercial availability from suppliers like Thermo Scientific Chemicals and Shanghai Titan Scientific highlights its relevance in organic synthesis .

特性

IUPAC Name |

1-iodo-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOSEVTIKYWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169633 | |

| Record name | p-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-09-1 | |

| Record name | 1-Iodo-4-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17356-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-iodocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Temperature : 60°C

-

Time : 6 hours

-

Solvent : DMSO (0.1 mL per 0.5 mmol substrate)

-

Molar Ratio : 1:1 (arylhydrazine:I₂)

Post-reaction, the mixture is quenched with saturated sodium thiosulfate (Na₂S₂O₈) to remove excess iodine, followed by extraction with chloroform (CHCl₃) and purification via silica gel chromatography. The gram-scale synthesis of analogous compounds, such as 1-iodo-4-methoxybenzene, achieved a 72% yield (1.44 g from 1.22 g substrate), demonstrating scalability.

Mechanism Insights

The reaction proceeds through a radical pathway initiated by DMSO, which acts as both solvent and oxidizer. Iodine reacts with DMSO to generate iodonium ions (I⁺), facilitating electrophilic aromatic substitution at the para position of the isopropyl-substituted benzene ring. The absence of metals or bases simplifies purification and reduces environmental impact.

Zeolite-Catalyzed Iodination

Zeolites, particularly RE-Y and K-L , have emerged as effective catalysts for regioselective iodination of alkylbenzenes. A study by researchers at the National Chemical Laboratory (India) demonstrated the utility of RE-Y zeolite in directing iodine substitution to the para position of cumene (isopropylbenzene).

Reaction Parameters

-

Catalyst : RE-Y zeolite (SiO₂/Al₂O₃ = 5.2)

-

Iodine Source : Iodine monochloride (ICl)

-

Temperature : 60–80°C

-

Molar Ratio : Cumene:ICl = 1:1.2

-

Solvent : Dichloromethane (CH₂Cl₂)

Under these conditions, the reaction achieves >95% para-selectivity with a catalyst loading of 10 wt%. The zeolite’s microporous structure confines the substrate, favoring para-substitution via transition-state shape selectivity.

Catalyst Reusability

RE-Y zeolite retains activity for up to five cycles after regeneration via calcination at 450°C. This reusability enhances cost-efficiency for industrial applications.

Comparative Analysis of Preparation Methods

The table below contrasts key metrics for the two methods:

Advantages and Limitations

-

Metal-Free Method : Eliminates metal contaminants, ideal for pharmaceutical applications. However, arylhydrazine precursors are less commercially accessible.

-

Zeolite-Catalyzed : High yields and selectivity with reusable catalysts. Requires specialized equipment for catalyst handling.

化学反応の分析

Types of Reactions: 1-Iodo-4-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The iodine atom can be reduced to form 4-isopropylbenzene.

Common Reagents and Conditions:

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

Substitution: 4-isopropylphenol, 4-isopropylaniline.

Oxidation: 4-isopropylbenzyl alcohol, 4-isopropylbenzaldehyde.

Reduction: 4-isopropylbenzene.

科学的研究の応用

1-Iodo-4-isopropylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for radiolabeled compounds used in biological assays and imaging studies.

Medicine: It is involved in the development of iodinated contrast agents for medical imaging.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-iodo-4-isopropylbenzene primarily involves electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of a positively charged benzenonium intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack or proton elimination, to yield substituted benzene derivatives .

類似化合物との比較

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., -OCH₃) enhance reactivity in C–H arylation by stabilizing transition states through resonance, leading to higher yields (94%) .

- Electron-withdrawing groups (e.g., -F, -COCH₃) reduce reactivity due to ring deactivation, though steric factors dominate in bulky substituents.

Steric Hindrance :

- The isopropyl group in this compound introduces moderate steric bulk, reducing coupling efficiency (78% yield) compared to less hindered analogs like 1-iodo-4-methoxybenzene .

- The tert-butyl group (-C(CH₃)₃) exhibits severe steric hindrance, further lowering yields (74%) despite its weak electron-donating nature .

生物活性

1-Iodo-4-isopropylbenzene, also known as 4-iodoisopropylbenzene or p-iodocumene, is an organic compound with the molecular formula C9H11I. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and applications based on current research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11I |

| Molecular Weight | 246.09 g/mol |

| Boiling Point | 236-238 °C |

| Density | 1.525 g/cm³ |

| Refractive Index | 1.578 |

| Sensitivity | Light sensitive |

The primary mechanism of action for this compound involves electrophilic aromatic substitution reactions, where the iodine atom can be substituted by various nucleophiles. This property makes it a versatile compound in organic synthesis and medicinal chemistry.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound may vary based on environmental factors such as light exposure and temperature, which can affect its stability and reactivity .

Biological Applications

This compound serves multiple roles in biological and medicinal contexts:

1. Precursor for Radiolabeled Compounds:

- It is used in the synthesis of radiolabeled compounds for biological assays and imaging studies, facilitating the tracking of biological processes in vivo.

2. Development of Contrast Agents:

- The compound is involved in developing iodinated contrast agents for medical imaging, enhancing the visibility of internal structures during diagnostic procedures.

3. Synthesis of Pharmaceuticals:

- It acts as an intermediate in synthesizing various pharmaceuticals and agrochemicals, contributing to drug discovery and development efforts .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of iodinated compounds, including this compound:

Study 1: Synthesis and Evaluation of Biological Activities

- A study focused on synthesizing aryl iodides from aryhydrazines, where this compound was evaluated for its reactivity under different conditions. The results indicated that varying reaction parameters significantly influenced yield and product formation .

Study 2: Radiolabeling Applications

- Another investigation demonstrated the utility of this compound as a precursor for radiolabeled compounds used in PET imaging. The study emphasized its role in enhancing the efficacy of imaging agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1-Iodo-4-methylbenzene | Methyl group increases lipophilicity | Used in similar synthetic pathways |

| 1-Iodo-4-nitrobenzene | Nitro group introduces electron-withdrawing effects | Enhances reactivity in electrophilic substitutions |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Iodo-4-isopropylbenzene in laboratory settings?

- Methodological Answer : Researchers must prioritize engineering controls (e.g., closed systems, local exhaust ventilation) to minimize inhalation or skin contact. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Safety showers and eyewash stations should be accessible .

Q. How can the purity of this compound (CAS 32953-14-3) be verified during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can confirm molecular identity. Calibrate instruments using certified reference standards, and report relative peak areas for impurities .

Q. What characterization techniques are suitable for analyzing this compound’s structural and physical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., isopropyl and iodine positions).

- Melting Point Analysis : Differential scanning calorimetry (DSC) for thermal stability.

- Spectroscopy : FT-IR to identify functional groups (C-I stretch ~500 cm).

Cross-validate results with computational simulations (e.g., density functional theory) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

- Methodological Answer : Divergences often arise from methodological assumptions. For example, computational models may overlook solvent effects or steric hindrance from the isopropyl group. Validate computational predictions (e.g., reaction pathways) via kinetic studies under controlled conditions (solvent, temperature). Compare activation energies from Arrhenius plots with simulated values .

Q. What strategies optimize catalytic cross-coupling reactions using this compound as a substrate?

- Methodological Answer : Screen palladium/copper-based catalysts (e.g., Pd(OAc), CuI) with ligands (Xantphos, BINAP) to enhance coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF vs. THF). Control steric effects by modifying the isopropyl group’s bulkiness .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer : Conduct biodegradation studies under aerobic/anaerobic conditions, measuring half-life via GC-MS. Compare with structurally similar compounds (e.g., 1-Chloro-4-isopropylbenzene) to identify iodine’s role in stability. Use OECD 301F guidelines for standardized testing .

Q. What methodological considerations are critical when integrating this compound into supramolecular systems?

- Methodological Answer : Characterize host-guest interactions using isothermal titration calorimetry (ITC) and X-ray crystallography. Adjust iodine’s electronic effects by synthesizing derivatives (e.g., bromo/chloro analogs) and compare binding affinities. Account for steric constraints from the isopropyl group in molecular docking simulations .

Data Analysis and Presentation Guidelines

- Handling Contradictory Data : Apply meta-analysis frameworks (e.g., FINER criteria) to evaluate study feasibility and relevance. Use statistical tools (ANOVA, t-tests) to identify outliers or systematic errors .

- Visualization : Embed high-quality chromatograms or crystallographic data directly in results sections, with captions explaining relevance to the research question. Place raw datasets in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。